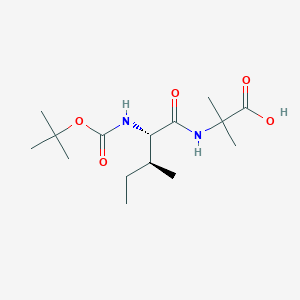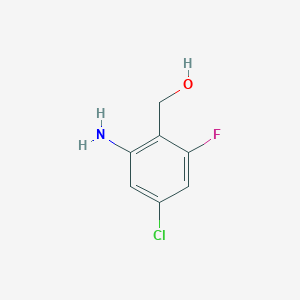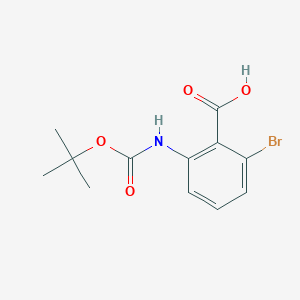
5-Amino-2-iodopyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-iodopyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H5IN2O It is a derivative of pyridine, featuring an amino group at the 5-position, an iodine atom at the 2-position, and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-iodopyridin-3-ol typically involves the iodination of 5-amino-3-hydroxypyridine. One common method includes the following steps:
Starting Material: 5-Amino-3-hydroxypyridine.
Iodination: The reaction is carried out using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions often involve heating the mixture to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-iodopyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products like 5-amino-2-azidopyridin-3-ol or 5-amino-2-cyanopyridin-3-ol.
Oxidation Products: Compounds like 5-nitro-2-iodopyridin-3-ol.
Reduction Products: Compounds like 5-amino-2-iodopyridin-3-amine.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-iodopyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-iodopyridin-3-ol: Similar structure but with the amino group at the 4-position.
2-Amino-5-iodopyridine: Lacks the hydroxyl group at the 3-position.
5-Bromo-2-iodopyridin-3-ol: Bromine atom instead of an amino group at the 5-position.
Uniqueness
5-Amino-2-iodopyridin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, along with the iodine atom. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C5H5IN2O |
|---|---|
Molekulargewicht |
236.01 g/mol |
IUPAC-Name |
5-amino-2-iodopyridin-3-ol |
InChI |
InChI=1S/C5H5IN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |
InChI-Schlüssel |
GFHUMOIFBHPBPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)
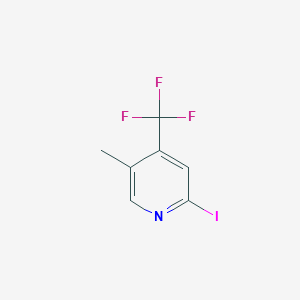
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

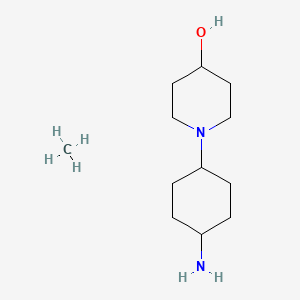
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
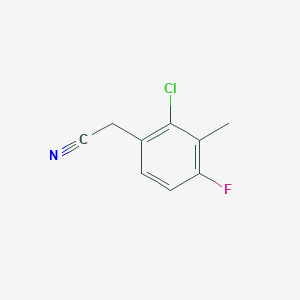

![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)

